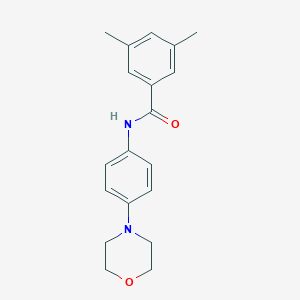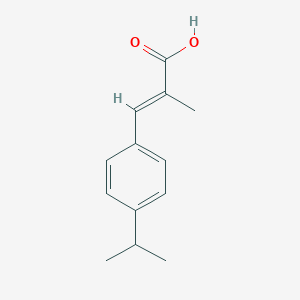![molecular formula C13H12INOS B253215 3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
3-iodo-N-[2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ITE and has been found to possess several biological properties that make it a promising candidate for different research studies.
Mécanisme D'action
The mechanism of action of ITE is not yet fully understood. However, it has been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating various biological processes, including immune response, cell growth, and differentiation.
Biochemical and Physiological Effects
Several biochemical and physiological effects of ITE have been reported in different research studies. ITE has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, regulate immune response, and modulate the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ITE in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This property makes it a promising candidate for cancer therapy. However, one of the limitations of using ITE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
Several future directions for research on ITE have been proposed. Some of the potential areas of research include investigating the role of ITE in regulating the immune response, exploring its potential applications in neurology, and developing more efficient synthesis methods to improve its solubility and bioavailability.
Conclusion
In conclusion, 3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy, immunology, and neurology make it a promising candidate for further research. However, more studies are required to fully understand its mechanism of action and to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 3-iodo-N-[2-(2-thienyl)ethyl]benzamide involves several steps, including the reaction of 2-thiopheneethanol with 3-iodobenzoyl chloride, followed by the reaction of the intermediate product with ammonium hydroxide. The final product is obtained by recrystallization of the resulting compound.
Applications De Recherche Scientifique
3-iodo-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where ITE has been studied include cancer research, immunology, and neurology.
Propriétés
Nom du produit |
3-iodo-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C13H12INOS |
Poids moléculaire |
357.21 g/mol |
Nom IUPAC |
3-iodo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12INOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
Clé InChI |
BORYSDDGVXXAMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)






